

PF-06679142 Off-Target Effects Investigation: A Technical Support Resource

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Compound of Interest		
Compound Name:	PF-06679142	
Cat. No.:	B12414679	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for investigating the potential off-target effects of **PF-06679142**, a potent AMP-activated protein kinase (AMPK) activator.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of PF-06679142?

PF-06679142 is a potent, orally active small molecule activator of AMP-activated protein kinase (AMPK).[1][2] Specifically, it selectively activates AMPK heterotrimers containing the $\beta1$ subunit.[3] Its primary on-target effect is the allosteric activation of AMPK, a key cellular energy sensor, which leads to the stimulation of catabolic pathways that generate ATP and the inhibition of anabolic pathways that consume ATP.[4][5]

Q2: What are the known potency and selectivity parameters for **PF-06679142**?

PF-06679142 exhibits potent activation of the AMPK $\alpha1\beta1\gamma1$ isoform. Quantitative data on its activity is summarized in the table below.

Parameter	Value	Target
EC50	22 nM	ΑΜΡΚ α1β1γ1



Table 1: In vitro potency of **PF-06679142**.[1][6]

Q3: Are there any publicly available studies on the off-target effects of PF-06679142?

Publicly available literature primarily focuses on the on-target activity and pharmacokinetic properties of **PF-06679142**.[7][8] While comprehensive off-target screening data is not readily available in the public domain, it is a critical aspect of preclinical safety assessment. The troubleshooting guides below provide strategies for researchers to investigate potential off-target effects in their experimental systems.

Q4: My experimental results with **PF-06679142** are inconsistent with known AMPK signaling. What could be the cause?

Inconsistencies could arise from several factors, including experimental variability, cell-type specific responses, or potential off-target effects. It is crucial to first confirm the activation of AMPK and its canonical downstream targets in your specific experimental setup. If the phenotype persists despite confirmed AMPK activation, an off-target investigation may be warranted.

Troubleshooting Guides Guide 1: Differentiating On-Target vs. Off-Target Effects

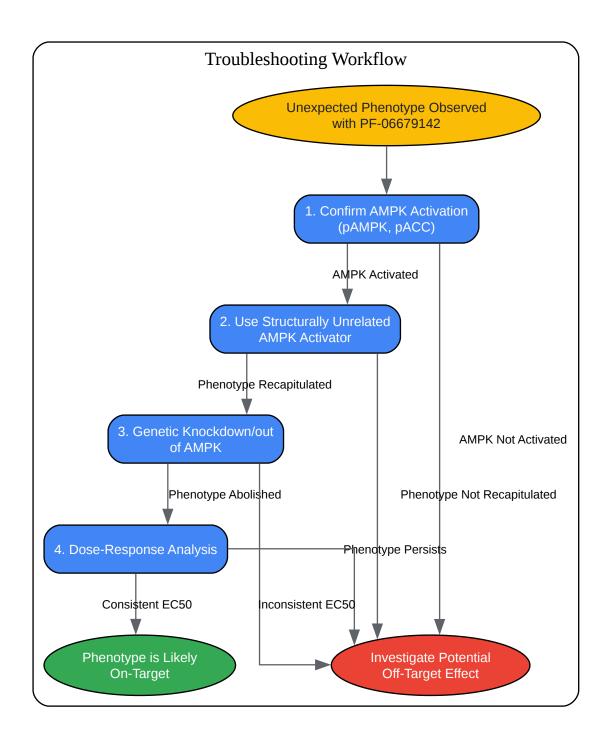
If you observe an unexpected phenotype in your experiments with **PF-06679142**, this guide will help you design experiments to distinguish between on-target AMPK-mediated effects and potential off-target effects.



Experimental Step	Expected Outcome for On-Target Effect	Possible Indication of Off-Target Effect	Recommended Action
1. Confirm AMPK Activation	Increased phosphorylation of AMPK (Thr172) and its downstream substrate ACC (Ser79).	The unexpected phenotype is observed without a corresponding increase in AMPK or ACC phosphorylation.	Use a validated positive control for AMPK activation. If AMPK is not activated, troubleshoot your experimental conditions (e.g., compound concentration, cell lysis, antibody quality).
Use a Structurally Unrelated AMPK Activator	A structurally unrelated AMPK activator (e.g., A-769662) recapitulates the observed phenotype.	The phenotype is specific to PF-06679142 and is not observed with other AMPK activators.	This suggests the effect may be independent of AMPK activation and warrants further off-target investigation.
3. Genetic Knockdown/Knockout of AMPK	The effect of PF- 06679142 is attenuated or completely abolished in AMPK-deficient cells.	The phenotype persists in cells lacking AMPK, indicating the effect is independent of the intended target.	Proceed with broad- spectrum off-target profiling (e.g., kinome screening).
4. Dose-Response Analysis	The EC50 for the observed phenotype is consistent with the EC50 for AMPK activation.	The EC50 for the phenotype is significantly different (higher or lower) from the EC50 for AMPK activation.	This discrepancy may suggest an off-target effect with a different potency.

Table 2: Troubleshooting workflow for differentiating on-target and off-target effects.





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Caption: Troubleshooting workflow for differentiating on-target vs. off-target effects.

Guide 2: Investigating Potential Kinase Off-Targets

Since many small molecule inhibitors and activators can have off-target effects on other kinases due to the conserved nature of ATP-binding pockets, a kinome-wide screen is a

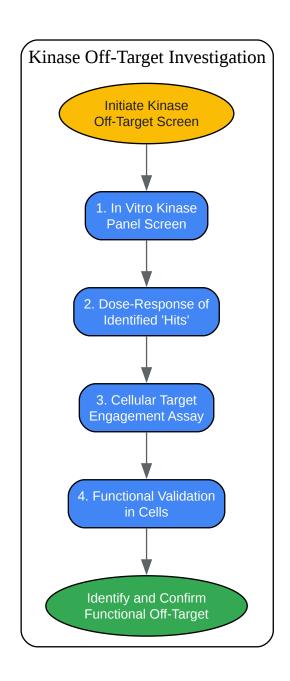


common approach for identifying potential off-target interactions.

Experimental Step	Description	Considerations
In Vitro Kinase Panel Screening	Screen PF-06679142 at a fixed concentration (e.g., 1 μM or 10 μM) against a broad panel of purified human kinases.	Choose a reputable vendor for kinase screening services. The size of the kinase panel can vary.
2. Dose-Response of "Hits"	For any kinases that show significant inhibition or activation in the initial screen, perform a dose-response analysis to determine the IC50 or EC50.	"Hits" are typically defined as kinases with >50% inhibition/activation at the screening concentration.
3. Cellular Target Engagement	Use techniques like the cellular thermal shift assay (CETSA) or NanoBRET™ to confirm that PF-06679142 interacts with the identified off-target kinases in a cellular context.	These assays provide evidence of target engagement within the cell, which is more physiologically relevant than in vitro assays.
4. Functional Validation	Investigate whether the engagement of the off-target kinase leads to a functional consequence in your cells that could explain the unexpected phenotype.	This may involve using a selective inhibitor for the off-target kinase or using siRNA to knock down its expression.

Table 3: Recommended workflow for investigating kinase off-targets.





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Caption: Experimental workflow for identifying and validating kinase off-targets.

Experimental Protocols Protocol 1: Western Blotting for AMPK Activation

This protocol describes the detection of AMPK activation by measuring the phosphorylation of AMPK at Threonine 172 and its downstream target Acetyl-CoA Carboxylase (ACC) at Serine

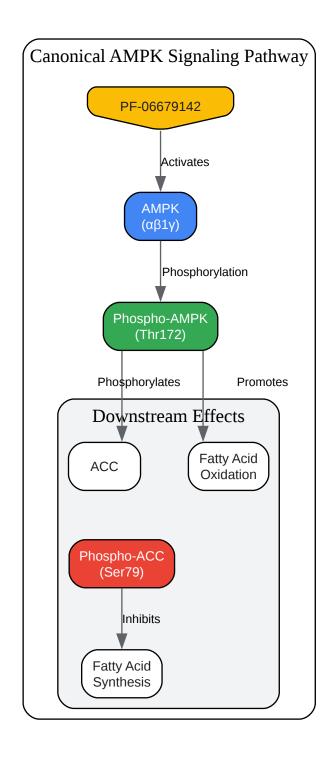


79.

- Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere
 overnight. Treat cells with PF-06679142 at the desired concentrations for the specified time.
 Include a vehicle control (e.g., DMSO).
- Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein onto an SDS-polyacrylamide gel.
 - Separate proteins by electrophoresis.
 - Transfer proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total
 AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C.
 - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway Diagram





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Caption: Simplified AMPK signaling pathway activated by PF-06679142.



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